(5-Fluoro-6-methylpyridin-2-yl)methanol as ALK5 Inhibitor Core Scaffold: Nanomolar Potency Achieved in Multiple Chemotypes
The (5-fluoro-6-methylpyridin-2-yl) moiety, when incorporated as the core scaffold in ALK5/TGF-β receptor inhibitors, enables sub-nanomolar to low nanomolar potency across multiple distinct chemotypes. The strongest reported ALK5 inhibitory activity utilizing this scaffold is an IC50 of 0.77 nM (TGFβR1 T204D mutant) and 1.40 nM (wild-type) in 1536-well plate kinase assays [1]. A structurally optimized derivative (compound 19j) achieved an ALK5 IC50 of 7.68 nM in kinase assays with 82% inhibition at 100 nM in a cellular luciferase reporter assay [2]. This potency level is comparable to the clinical candidate EW-7197 (vactosertib) against which the series was optimized [2].
| Evidence Dimension | ALK5 (TGFβR1) inhibitory potency of final compounds incorporating the scaffold |
|---|---|
| Target Compound Data | IC50 = 0.77 nM (TGFβR1 T204D); IC50 = 1.40 nM (TGFβR1 WT); IC50 = 7.68 nM (ALK5 kinase assay) |
| Comparator Or Baseline | EW-7197 (vactosertib) clinical candidate comparator (exact IC50 not disclosed in source) |
| Quantified Difference | Potency comparable to clinical candidate; 82% cellular inhibition at 100 nM |
| Conditions | 1536-well plate HIS-TGFβR1 T204D/WT enzyme assays; ALK5 kinase assay; HepG2 cellular luciferase reporter assay |
Why This Matters
Procurement of this specific intermediate is essential for SAR programs aiming to achieve or exceed the potency benchmarks established for this validated ALK5 inhibitor chemotype.
- [1] BindingDB BDBM412764 / US10399987 Example 29. N-(4-((2-(5-fluoro-6-methylpyridin-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyridin-2-yl)acetamide IC50 data: 0.77 nM (TGFβR1 T204D) and 1.40 nM (TGFβR1 WT). View Source
- [2] Krishnaiah M, Jin CH, Sheen YY, Kim DK. Synthesis and biological evaluation of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)imidazoles as inhibitors of transforming growth factor-β type I receptor kinase. Bioorganic & Medicinal Chemistry Letters, 2015. View Source
